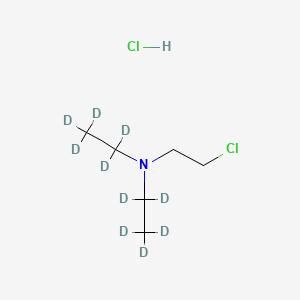

2-Chloro-N,N-diethylethylamine-d10 Hydrochloride

Description

BenchChem offers high-quality 2-Chloro-N,N-diethylethylamine-d10 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N,N-diethylethylamine-d10 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-chloroethyl)-1,1,2,2,2-pentadeuterio-N-(1,1,2,2,2-pentadeuterioethyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14ClN.ClH/c1-3-8(4-2)6-5-7;/h3-6H2,1-2H3;1H/i1D3,2D3,3D2,4D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGSWDIQBBZLLL-MFMGRUKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(CCCl)C([2H])([2H])C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloro-N,N-diethylethylamine-d10 Hydrochloride: Technical Guide & Application Protocol

CAS: 1092978-87-4 Formula: C₆H₅D₁₀Cl₂N (Hydrochloride Salt) Molecular Weight: 182.15 g/mol [1]

Executive Summary

2-Chloro-N,N-diethylethylamine-d10 hydrochloride (CDEA-d10) is the fully deuterated isotopologue of the nitrogen mustard precursor 2-chloro-N,N-diethylethylamine. While the non-deuterated parent compound is a potent alkylating agent and a chemical warfare simulant, the d10 variant serves a critical role in pharmaceutical bioanalysis. It is primarily utilized as an Internal Standard (IS) for the quantification of drugs containing the diethylaminoethyl moiety (e.g., Amiodarone metabolites, antihistamines) and for studying the metabolic stability of alkylating agents.

Critical Technical Insight: The utility of CDEA-d10 is defined by its solution-phase dynamics. In neutral or basic aqueous media, it spontaneously cyclizes to form a highly reactive aziridinium ion . This behavior mandates strict pH control during handling to prevent standard degradation and accidental alkylation of biological matrices.

Chemical Profile & Isotopic Integrity

| Property | Specification | Technical Note |

| Chemical Name | 2-Chloro-N,N-bis(pentadeuteroethyl)ethanamine HCl | The "d10" refers to two fully deuterated ethyl groups (-C₂D₅). |

| Appearance | White to off-white crystalline solid | Highly hygroscopic; store in desiccator. |

| Solubility | Water, Methanol, DMSO | WARNING: Rapidly degrades in neutral water via cyclization. |

| Isotopic Purity | ≥ 99 atom % D | Essential to prevent "cross-talk" in MS channels (M+0 interference). |

| Melting Point | 208–210 °C (lit. for parent) | Decomposition often occurs upon melting. |

| pKa | ~8.5 (Amine) | Protonated form (HCl salt) is stable; free base is reactive. |

Safety & Handling: The "Mustard" Factor

Hazard Classification: FATAL if swallowed, inhaled, or in contact with skin.[2] Vesicant (Blistering Agent).

Although CDEA-d10 is a research standard, it retains the alkylating toxicity of the parent nitrogen mustard class.

Mechanism of Toxicity

The compound acts as a monofunctional alkylating agent. Upon contact with physiological pH (7.4), the free amine displaces the chloride ion to form an electrophilic aziridinium ring. This ring attacks DNA (guanine N7 position) and proteins, causing cytotoxicity and blistering.

Mandatory Containment Protocol

-

Engineering Controls: Handle only in a certified Class II Biological Safety Cabinet or Chemical Fume Hood.

-

PPE: Double nitrile gloves (0.11 mm min), Tyvek sleeves, and safety goggles.

-

Deactivation: Spills must be neutralized with 5% Sodium Thiosulfate solution, which nucleophilically opens the aziridinium ring to form a non-toxic thiosulfate ester.

Synthesis & Degradation Pathways

Understanding the synthesis helps in troubleshooting impurities, while understanding degradation is vital for stock solution stability.

Synthesis and Activation Workflow

The following DOT diagram illustrates the synthesis of the d10 standard and its activation pathway in solution.

Figure 1: Synthesis route (left) and aqueous activation/degradation pathway (right). The formation of the Aziridinium ion is the critical instability factor.

Strategic Application: LC-MS/MS Bioanalysis

CDEA-d10 is the "Gold Standard" Internal Standard for quantifying Amiodarone Impurity H and other diethylamino-containing drugs.

Why d10?

-

Mass Shift (+10 Da): Provides a wide mass window, preventing isotopic overlap with the parent analyte (M+0, M+1, M+2 natural isotopes).

-

Retention Time Matching: Deuterium isotope effects on lipophilicity are minimal here, ensuring the IS co-elutes with the analyte to compensate for matrix effects (ion suppression/enhancement) perfectly.

Experimental Protocol: Stock Preparation

Objective: Prepare a stable 1 mg/mL stock solution. Self-Validating Step: Use acidic methanol to prevent cyclization.

-

Weighing: Weigh 1.0 mg of CDEA-d10 HCl into a tared amber glass vial.

-

Solvent: Add 1.0 mL of 0.1% Formic Acid in Methanol .

-

Reasoning: The formic acid maintains a low pH (<3), ensuring the nitrogen remains protonated (ammonium form). The ammonium form cannot nucleophilically attack the carbon-chloride bond, preventing aziridinium formation.

-

-

Storage: Store at -20°C. Stability is >6 months in acidic methanol. Do not store in water.

LC-MS/MS Method Parameters

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S). Ionization: ESI Positive Mode.

| Parameter | Setting | Rationale |

| Precursor Ion (Q1) | 146.1 m/z | [M+H]⁺ of d10-analog. |

| Product Ion 1 (Q3) | 110.1 m/z | Loss of HCl (36 Da) → d10-Aziridinium ion. (Quantifier) |

| Product Ion 2 (Q3) | 84.1 m/z | d10-Diethylamine fragment [N(C₂D₅)₂CH₂]⁺. (Qualifier) |

| Cone Voltage | 25 V | Optimized for labile chloride loss. |

| Collision Energy | 15–20 eV | Moderate energy required to cleave the C-N or C-Cl bond. |

| Mobile Phase A | 0.1% Formic Acid in H₂O | Acidic pH prevents on-column degradation. |

| Mobile Phase B | 0.1% Formic Acid in ACN |

Analytical Workflow & Troubleshooting

The following diagram details the logic flow for method development and troubleshooting instability issues.

Figure 2: Bioanalytical workflow and troubleshooting logic for CDEA-d10.

References

-

Pharmaffiliates. (n.d.). 2-Chloro-N,N-diethylethylamine-d10 Hydrochloride Product Profile. Retrieved February 21, 2026, from [Link]

-

Organic Syntheses. (1948). β-Dimethylaminoethyl Chloride Hydrochloride Synthesis. Org. Synth. 1948, 28, 50. Retrieved February 21, 2026, from [Link]

Sources

Technical Guide: Storage and Handling of Hygroscopic Deuterated Amine Salts

Executive Summary

In drug development and metabolic profiling, deuterated amine salts (e.g.,

For a deuterated amine, moisture ingress is not merely a physical issue (caking); it is a chemical catastrophe .[1] The presence of atmospheric

The Physicochemical Challenge

The Thermodynamics of Failure

The primary threat to deuterated amine salts is the thermodynamic drive of the ammonium proton (

When a hygroscopic salt absorbs atmospheric moisture, it forms a localized aqueous layer on the crystal surface.[1] Within this layer, the following equilibrium occurs almost instantaneously:

This process cascades until the isotopic ratio of the salt matches the massive excess of protons in the atmosphere.

Mechanism of Isotopic Scrambling

The following diagram illustrates the mechanistic pathway of degradation. Note that "degradation" here refers to isotopic dilution, not skeletal decomposition.[1]

Figure 1: The cascade of isotopic dilution triggered by moisture ingress.

Optimal Storage Protocols

Storage strategies must be tiered based on usage frequency.[1] A "working vial" opened daily has different requirements than an "archive standard" stored for years.

The "Russian Doll" Containment Strategy

Reliance on a single barrier is a critical failure mode.[1] We utilize a multi-layer containment system.[1]

| Layer | Material Recommendation | Function |

| Primary | Amber Glass Vial (Type I) with PTFE-lined screw cap.[1] | Chemical inertness; light protection.[1][2][3] PTFE prevents leaching and provides a tighter seal than pulp/poly liners.[1] |

| Secondary | Heat-sealed aluminized Mylar bag or vacuum-sealed polyethylene bag with desiccant packet.[1] | Vapor barrier.[1] The desiccant scavenges moisture that permeates the outer bag.[1] |

| Tertiary | Desiccator cabinet (Active or Passive) or Glove Box.[1] | Bulk environment control. |

Temperature Considerations

Recommendation: -20°C (Freezer)

-

Causality: While room temperature is often chemically safe for salts, cold storage lowers the vapor pressure of any residual moisture trapped in the headspace, kinetically slowing the H/D exchange rate.

-

The "Warm-Up" Rule: Never open a cold vial immediately. Condensation will form instantly on the cold salt, ruining it.[1] Protocol: Allow the vial to equilibrate to room temperature in a desiccator for 30–60 minutes before opening.

Storage Decision Logic

Use this workflow to determine the correct storage location for your specific compound.

Figure 2: Decision matrix for storage based on hygroscopicity and usage cadence.

Handling & Operational Workflows

The moment a vial is opened, the "integrity clock" starts ticking.

The Inert Sampling Protocol

For highly expensive or sensitive standards (>$500/mg), do not handle on an open bench.[1]

-

Preparation: Transfer the sealed vial, a spatula, and the receiving vessel into a glove bag or glove box purged with dry Nitrogen or Argon.

-

Aliquot: Weigh the required amount inside the inert environment.

-

Reseal: Apply Parafilm or Teflon tape over the cap threads before removing the stock vial from the inert atmosphere.[1]

-

Dissolution: If preparing a stock solution, use anhydrous deuterated solvents (e.g.,

,

Re-Validation (Quality Assurance)

Trust, but verify. Before using a stored standard for a critical quantitative assay (e.g., LC-MS/MS internal standard), verify isotopic purity.[1]

-

Method:

-NMR.[1][3] -

Marker: Look for the re-appearance of the ammonium proton signal (usually broad, 7-9 ppm depending on solvent/pH) or integration changes in adjacent protons if coupling is visible.

-

Acceptance Criteria: <1% H/D exchange for quantitative standards.

Emergency Remediation (The "Save")

If a deuterated amine salt has absorbed moisture and "caked," simple drying is insufficient .[1] Drying removes the water molecule but leaves the exchanged Proton (

Correct Remediation Protocol (Back-Exchange):

-

Dissolve: Dissolve the salt fully in high-purity

(Deuterium Oxide, >99.9% D). This forces the equilibrium back toward the deuterated state ( -

Evaporate: Remove the solvent under vacuum (rotary evaporator or lyophilizer).

-

Repeat: Perform this cycle 2–3 times.

-

Final Dry: Dry under high vacuum (<0.1 mbar) over

for 24 hours.

References

-

Englander, S. W., & Kallenbach, N. R. (1983).[1] Hydrogen exchange and structural dynamics of proteins and nucleic acids.[1] Quarterly Reviews of Biophysics, 16(4), 521-655.[1] (Foundational mechanism of H/D exchange kinetics).

Sources

Methodological & Application

Application Note: Trace Quantification of Amiodarone Impurity H (Mutagenic Alkyl Halide) by HILIC-MS/MS

This Application Note is designed as a high-level technical guide for analytical scientists and method developers. It addresses the specific challenges of quantifying Amiodarone Impurity H (2-chloro-N,N-diethylethylamine), a potential genotoxic impurity (PGI), using LC-MS/MS.

Executive Summary

Amiodarone Impurity H (EP/USP designation) is identified as 2-chloro-N,N-diethylethylamine (CDEA). Unlike the lipophilic benzofuran-related impurities (e.g., Impurity D, E), Impurity H is a small, polar alkylating reagent used in the synthesis of Amiodarone. Due to its structure (nitrogen mustard analog), it is classified as a Potential Genotoxic Impurity (PGI) , requiring control at trace levels (ppm) well below standard HPLC-UV detection limits.

This protocol details a HILIC-MS/MS methodology designed to retain and quantify this polar amine while effectively separating it from the massive excess of the lipophilic Amiodarone API.

Key Analytical Challenges & Solutions

| Challenge | Scientific Rationale | Solution |

| Analyte Identity | Often confused with iodinated impurities.[1] Impurity H is a low-MW (135 Da) polar amine. | Clarification: Target is 2-chloro-N,N-diethylethylamine (CAS 869-24-9).[2][3] |

| Retention | As a small polar cation, it elutes in the void volume on standard C18 columns. | HILIC Mode: Uses a polar stationary phase to retain the hydrophilic impurity while the lipophilic API elutes early. |

| Matrix Interference | High concentrations of Amiodarone (API) cause severe ion suppression. | Divert Valve Strategy: The API (eluting at |

| Sensitivity | TTC-based limits require LOQ < 1.0 ppm relative to API. | MRM Detection: Specific transitions for the chloro-ethylamine moiety. |

Analyte Characterization & Fragmentation

Understanding the physicochemical properties is prerequisite to method design.

-

Formula: C

H -

Molecular Weight: 135.64 Da (Free base)

-

pKa: ~8.5 (Basic amine)

-

LogP: ~1.5 (Moderately polar, but protonated at acidic pH)

Fragmentation Pathway (Graphviz)

The following diagram illustrates the proposed fragmentation pathway for MRM transition selection.

Method Development Strategy: Why HILIC?

Standard Reversed-Phase (C18) chromatography is unsuitable for this application.

-

Retention Failure: Impurity H is a small, polar amine. On C18, it elutes in the void volume, co-eluting with salts and unretained matrix components, leading to massive ion suppression.

-

Elution Order: On C18, the lipophilic Amiodarone elutes late. You would have to wait for the API to elute to prevent carryover, lengthening run times.

The HILIC Advantage: In Hydrophilic Interaction Liquid Chromatography (HILIC), the elution order is inverted:

-

Amiodarone (Lipophilic): Elutes near the solvent front (Void).

-

Impurity H (Polar): Strongly retained via partitioning into the water layer on the silica surface.

-

Benefit: This allows the massive API peak to be diverted to waste before the impurity elutes, protecting the MS source.

Detailed Experimental Protocol

Reagents and Standards[4][5][6][7][8]

-

Reference Standard: Amiodarone Impurity H (2-chloro-N,N-diethylethylamine HCl), >98% purity.

-

Matrix: Amiodarone Hydrochloride API.[2]

-

Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.

Sample Preparation[8][9]

-

Diluent: 95:5 Acetonitrile:Water (v/v) with 0.1% Formic Acid.

-

Note: High organic content is critical for HILIC sample injection to prevent peak distortion.

-

-

Stock Solution (Impurity): 1.0 mg/mL in Diluent.[4]

-

Test Sample (API): 5.0 mg/mL Amiodarone HCl in Diluent.

-

Target Sensitivity: 10 ppm = 50 ng/mL of Impurity H in the vial.

-

LC-MS/MS Conditions[3]

Chromatographic Parameters

| Parameter | Setting |

| Column | Waters BEH Amide (100 x 2.1 mm, 1.7 µm) or Phenomenex Kinetex HILIC |

| Column Temp | 40°C |

| Flow Rate | 0.4 mL/min |

| Injection Vol | 2.0 µL (Keep low to maintain HILIC integrity) |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 (adj.[5] Formic Acid) |

| Mobile Phase B | Acetonitrile (90%) / Buffer A (10%) |

-

Expert Insight: Ammonium formate is essential to maintain peak shape for the basic amine. A pH of 3.5 ensures the amine is protonated for HILIC retention and ESI+ sensitivity.

Gradient Program

| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) | State |

| 0.0 | 5 | 95 | Loading |

| 1.0 | 5 | 95 | Isocratic (API Elution) |

| 4.0 | 30 | 70 | Ramp (Impurity Elution) |

| 4.1 | 50 | 50 | Wash |

| 6.0 | 5 | 95 | Re-equilibration |

Divert Valve Logic (Critical)

-

0.0 – 2.0 min: TO WASTE (Elution of Amiodarone API).

-

2.0 – 5.0 min: TO SOURCE (Elution of Impurity H).

-

5.0 – End: TO WASTE .

Mass Spectrometry Parameters (ESI+)

-

Ion Source: Electrospray Ionization (Positive Mode).[6]

-

Capillary Voltage: 3.0 kV.

-

Desolvation Temp: 400°C (High temp helps with aqueous HILIC mobile phases).

-

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Role |

| Impurity H | 136.1 | 86.1 | 25 | 18 | Quantifier |

| Impurity H | 136.1 | 100.1 | 25 | 12 | Qualifier |

| Impurity H | 138.1 | 88.1 | 25 | 18 | Isotope Check (37Cl) |

Analytical Workflow Diagram

Self-Validating Quality Control (SST)

To ensure trustworthiness, the method must include a System Suitability Test (SST) before every batch:

-

Sensitivity Check: Injection of Impurity H at the Limit of Quantitation (LOQ), typically 0.5 ppm relative to API. Signal-to-Noise (S/N) must be > 10.

-

Retention Time Stability:

of Impurity H must be stable ( -

Isotopic Ratio Confirmation: The ratio of the

Cl transition (136>86) to the

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Splitting (Impurity H) | Sample diluent contains too much water. | Ensure sample diluent is |

| Source Contamination | Divert valve timing is incorrect; API entering MS. | Run a full scan without the valve to map the exact elution time of the massive Amiodarone peak. Adjust valve window. |

| Low Sensitivity | Ion suppression from buffer salts or pH mismatch. | Ensure Ammonium Formate concentration is |

References

-

European Pharmacopoeia (Ph.[3] Eur.) . Amiodarone Hydrochloride Monograph 0803. (Defines Impurity H as 2-chloro-N,N-diethylethanamine).[2][3]

-

United States Pharmacopeia (USP) . Amiodarone Hydrochloride: Related Compound H.[2][3]

-

Douša, M., et al. (2015). "HILIC–MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-chloroethyl)ethanamine". Journal of Chromatographic Science. (Methodology basis for nitrogen mustard analogs).

-

International Conference on Harmonisation (ICH) . Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Chloro-N,N-diethylethanamine Hydrochloride (2-Chlorotriethylamine Hydrochloride; (2-Chloroethyl)diethylamine Hydrochloride) [lgcstandards.com]

- 3. chemicea.com [chemicea.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. scribd.com [scribd.com]

- 6. Development of Tier 2 LC-MRM-MS protein quantification methods for liquid biopsies - PMC [pmc.ncbi.nlm.nih.gov]

MRM transitions for 2-Chloro-N,N-diethylethylamine-d10 quantification

Application Note: High-Sensitivity Quantification of 2-Chloro-N,N-diethylethylamine (CDEA) using Stable Isotope Dilution LC-MS/MS

Executive Summary

Objective: To establish a robust, self-validating protocol for the trace-level quantification of 2-Chloro-N,N-diethylethylamine (CDEA) in pharmaceutical drug substances. Context: CDEA is a reactive alkylating agent and a known genotoxic impurity (GTI). Under ICH M7 guidelines, such mutagenic impurities must be controlled to threshold of toxicological concern (TTC) levels, often requiring limits in the low ppm or ppb range. Methodology: This guide utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.[1][2] The method employs 2-Chloro-N,N-diethylethylamine-d10 (CDEA-d10) as an internal standard to correct for matrix effects and extraction variability.

Scientific Mechanism & Expertise

The Challenge of Instability

The primary analytical challenge with CDEA is its inherent reactivity. As a nitrogen mustard derivative, CDEA undergoes intramolecular cyclization in neutral or basic solutions to form a highly electrophilic aziridinium ion .

-

Implication: If the sample solvent is not acidic, the analyte will degrade before injection, leading to false negatives.

-

Solution: All sample diluents must be acidified (typically 0.1% Formic Acid) to protonate the nitrogen lone pair, preventing the nucleophilic attack on the

-carbon and stabilizing the linear form.

Mass Spectrometry Fragmentation (The "Why" behind the Transitions)

In the collision cell of the mass spectrometer, the protonated linear molecule (

-

Precursor: The linear amine is protonated.

-

Activation: Collision Induced Dissociation (CID) drives the expulsion of neutral HCl (36 Da).

-

Product: The formation of the stable, cyclic N,N-diethylaziridinium ion (m/z 100).

This specific transition (

Visualizing the Mechanism

Figure 1: Mechanism of CID fragmentation. The linear precursor cyclizes to the aziridinium ion upon loss of HCl, forming the primary quantifier ion.

Experimental Protocol

Reagents & Standards

-

Analyte: 2-Chloro-N,N-diethylethylamine HCl (CDEA).

-

Internal Standard: 2-Chloro-N,N-diethylethylamine-d10 HCl (CDEA-d10).

-

Note: The d10 labeling is on the two N-ethyl groups (

).

-

-

Solvents: LC-MS Grade Acetonitrile, Water, Formic Acid.

Sample Preparation (Critical Step)

-

Diluent: 95:5 Water:Acetonitrile + 0.1% Formic Acid .

-

Expert Note: The acid is non-negotiable to prevent degradation.

-

-

Stock Preparation: Prepare CDEA and CDEA-d10 stocks in the Diluent at 1 mg/mL. Store at -20°C.

-

Spiking: Spike the IS (CDEA-d10) into all samples to a final concentration of 50 ng/mL.

LC-MS/MS Conditions

Chromatography (HILIC Mode) CDEA is small, polar, and basic. It retains poorly on C18. HILIC (Hydrophilic Interaction Liquid Chromatography) is recommended for superior retention and peak shape.

| Parameter | Setting |

| Column | Waters BEH Amide or Phenomenex Kinetex HILIC (100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0) |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | 95% B (0-1 min) |

| Column Temp | 40°C |

Mass Spectrometry (MRM Table)

| Compound | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Type |

| CDEA (Quant) | 136.1 | 100.1 | 25 | 18 | Quantifier |

| CDEA (Qual) | 136.1 | 72.1 | 25 | 28 | Qualifier |

| CDEA-d10 (IS) | 146.2 | 110.2 | 25 | 18 | Quantifier |

-

Note on IS: The d10 precursor is

. The product ion is the d10-aziridinium ring (

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow ensuring analyte stability and precise quantification.

Validation Criteria (Self-Validating System)

To ensure the method is trustworthy, the following criteria must be met during every run:

-

IS Response Consistency: The peak area of CDEA-d10 should not vary by more than ±15% across the run. A drop indicates matrix suppression.

-

Ion Ratio: The ratio of the Quantifier (100.1) to Qualifier (72.1) transition for CDEA must be within ±20% of the reference standard.

-

Linearity:

over the range of 1.0 ng/mL to 100 ng/mL (approx 0.1 ppm to 10 ppm relative to API).

References

-

ICH M7(R1) Guideline: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.

-

Genotoxic Impurities in Pharmaceuticals: A review of analytical methods for nitrogen mustards. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding on alkylating agents).

-

HILIC Separation of Polar Amines: Waters Corporation Application Note on HILIC for polar basic compounds.

Sources

Application Note: Strategic C18 Column Selection for the Robust Analysis of Deuterated Ethylamine by LC-MS/MS

Abstract

The quantitative analysis of small, polar, basic compounds like ethylamine presents a significant challenge in reversed-phase liquid chromatography (RPLC). These analytes often exhibit poor retention and asymmetric peak shapes on conventional C18 columns. This application note provides a detailed guide for the strategic selection of an appropriate C18 stationary phase for the robust and reliable analysis of deuterated ethylamine, a common internal standard in bioanalytical and metabolic studies. We explore the underlying chromatographic principles, including the mitigation of silanol interactions and the prevention of phase dewetting, to establish a validated protocol. This guide is intended for researchers, scientists, and drug development professionals seeking to develop high-quality analytical methods for challenging polar analytes.

The Analytical Challenge: Retaining Small Polar Amines

Ethylamine is a small, highly polar primary amine. In traditional RPLC, which relies on hydrophobic interactions, such compounds have very low affinity for the non-polar C18 stationary phase.[1][2] This typically results in elution at or near the void volume, precluding effective separation and quantification.[3]

The primary obstacles in the analysis of ethylamine on standard C18 columns are:

-

Inadequate Retention: The hydrophilic nature of ethylamine prevents significant partitioning into the hydrophobic C18 alkyl chains, leading to minimal retention.[4]

-

Peak Tailing: Ethylamine is a basic compound. At neutral or acidic pH, it exists in a protonated, cationic form. These cations can engage in strong, undesirable ionic interactions with deprotonated residual silanol groups (Si-O⁻) present on the silica surface of the stationary phase.[5] This secondary interaction mechanism leads to significant peak tailing and poor chromatographic performance.

-

Phase Collapse (Dewetting): To increase the retention of a polar analyte, the logical first step is to increase the aqueous component of the mobile phase. However, using highly aqueous mobile phases (>95% water) with traditional C18 columns can cause the hydrophobic alkyl chains to "collapse" or "mat," expelling the polar mobile phase from the pores.[6][7] This phenomenon, known as dewetting, results in a dramatic and often irreversible loss of retention.[7]

The use of a deuterated analogue, such as ethylamine-d5, as an internal standard is a gold-standard technique in mass spectrometry to correct for matrix effects and instrumental variability, ensuring the highest accuracy.[8][9] Therefore, developing a chromatographic method that provides robust retention and symmetrical peak shape for both the analyte and its deuterated standard is paramount.

Strategic C18 Column Selection: Beyond the Standard Phase

Overcoming the challenges mentioned above requires moving beyond a "standard" C18 column and selecting a phase specifically engineered for polar analytes. The key lies in the column's surface chemistry, particularly the end-capping and bonding technology.

The Critical Role of End-capping

After the C18 alkyl chains are bonded to the silica support, a significant number of unreacted, accessible silanol groups remain.[10] End-capping is a secondary chemical process that deactivates many of these residual silanols, typically using a small silylating agent like trimethylsilane (TMS).[11][12] However, for highly basic analytes like ethylamine, standard end-capping is often insufficient. Advanced strategies are required.

-

Polar-Embedded & Polar-Endcapped Phases: These columns incorporate a polar functional group (e.g., amide, carbamate) either within the alkyl chain (embedded) or at the terminus (endcapped).[13] This polar group creates a hydrated layer on the silica surface, which enhances the retention of polar analytes through secondary hydrophilic interactions and shields the analyte from residual silanols, improving peak shape.[10][14]

-

Positively Charged Surfaces (Mixed-Mode): A novel approach involves bonding a C18 ligand along with a proprietary, positively charged functional group to the silica surface.[15] This creates a mixed-mode stationary phase. While seemingly counterintuitive for a basic analyte, the positively charged surface can improve the peak shape of basic compounds through ionic repulsion, preventing interaction with underlying silanols.[15]

-

Sterically Protected Phases: These phases utilize bulky side chains (e.g., di-isobutyl) that sterically hinder the analyte from accessing and interacting with the residual silanols, leading to improved peak shapes for basic compounds.[10][14]

Ensuring Aqueous Stability: The "AQ" Advantage

To prevent phase dewetting in the highly aqueous mobile phases required for ethylamine analysis, it is crucial to select a column designated as "aqueous stable" or "AQ". These columns are designed with a lower C18 ligand density or use polar end-capping, which allows the mobile phase to fully penetrate the pores even under 100% aqueous conditions, ensuring reproducible retention.[4]

Data Summary: C18 Phase Technology Comparison

| Stationary Phase Type | End-capping / Bonding Technology | Key Benefits for Ethylamine Analysis | Reference |

| Standard C18 | Standard Trimethylsilyl (TMS) | Provides basic hydrophobic retention for non-polar compounds. | [14] |

| Polar-Endcapped C18 | Polar group with TMS | Enhances retention of polar analytes; 100% aqueous stability. | [10][14] |

| Positively Charged C18 | C18 with positively charged group | Mixed-mode interactions; improves peak shape for basic compounds via ionic repulsion. | [15] |

| Sterically Protected C18 | Di-isobutyl side chains with TMS | Bulky groups shield residual silanols, improving peak shape for basic compounds. | [10][14] |

| Aqueous C18 (AQ) | Optimized ligand density or polar end-capping | Prevents phase dewetting under highly aqueous conditions. | [4] |

Decision Workflow for Column Selection

The following diagram illustrates a logical workflow for selecting the optimal C18 column for deuterated ethylamine analysis.

Caption: C18 Column Selection Decision Workflow.

Alternative Chromatographic Strategies

While an advanced C18 column is often successful, if retention remains insufficient, two primary alternative strategies can be considered:

-

Ion-Pairing Chromatography (IPC): This technique involves adding an ion-pairing reagent (e.g., a volatile perfluorinated carboxylic acid like heptafluorobutyric acid for LC-MS) to the mobile phase.[16] The reagent forms a neutral, hydrophobic complex with the protonated ethylamine, significantly increasing its retention on a C18 column. However, IPC can lead to ion suppression in the MS source and may require extensive column flushing.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an orthogonal technique that is ideal for very polar compounds.[12][17] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile). The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing excellent retention for compounds that are unretained in RPLC.[18]

Recommended Protocol for Deuterated Ethylamine Analysis

This protocol is a robust starting point for method development, utilizing a polar-endcapped, aqueous-stable C18 column.

Materials and Reagents

| Material | Specification |

| Analytical Column | C18 AQ-type, Polar-Endcapped (e.g., YMC-Pack ODS-AQ, Waters Atlantis T3) |

| Particle Size: ≤ 3 µm | |

| Dimensions: e.g., 2.1 x 100 mm | |

| Ethylamine Standard | ≥ 99% purity |

| Ethylamine-d5 Standard | ≥ 98% isotopic purity |

| Mobile Phase A | 0.1% Formic Acid in Water (LC-MS Grade) |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (LC-MS Grade) |

| Sample Diluent | 95:5 (v/v) Mobile Phase A : Mobile Phase B |

Instrumentation and Conditions

| Parameter | Setting |

| LC System | UHPLC or HPLC system |

| Column Temperature | 35 °C |

| Injection Volume | 2-5 µL |

| Flow Rate | 0.4 mL/min |

| Gradient | 0-1.0 min: 2% B; 1.0-3.0 min: 2-30% B; 3.0-3.5 min: 30% B; 3.5-4.0 min: 2% B; 4.0-5.0 min: 2% B (re-equilibration) |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Gas Temperature | 300 °C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 35 psi |

| Capillary Voltage | 4000 V |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions (Example - to be optimized on the specific instrument):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Ethylamine | 46.1 | 29.1 |

| Ethylamine-d5 | 51.1 | 34.1 |

Step-by-Step Protocol

-

Standard Preparation:

-

Prepare individual stock solutions of ethylamine and ethylamine-d5 (internal standard, ISTD) at 1 mg/mL in methanol.

-

Create a working ISTD solution by diluting the ethylamine-d5 stock to 1 µg/mL in the sample diluent.

-

Prepare calibration standards by serial dilution of the ethylamine stock solution, spiking each standard with the working ISTD solution to a final concentration of 100 ng/mL.

-

-

Sample Preparation:

-

For biological samples (e.g., plasma, urine), perform a protein precipitation or solid-phase extraction (SPE) cleanup.

-

Evaporate the cleaned-up sample to dryness under a stream of nitrogen.

-

Reconstitute the sample in a known volume of the working ISTD solution (100 ng/mL ethylamine-d5).

-

Vortex and centrifuge before transferring the supernatant to an autosampler vial.

-

-

LC-MS/MS Analysis:

-

Equilibrate the column with the initial mobile phase conditions (98% A, 2% B) for at least 10 column volumes.

-

Inject a blank (sample diluent) to ensure no system carryover.

-

Inject the calibration standards, followed by the quality control (QC) samples and unknown samples.

-

Analytical Workflow Diagram

Caption: End-to-end analytical workflow.

Expected Results and Discussion

By employing a polar-endcapped, aqueous-stable C18 column with the described method, the analyst should expect to observe:

-

Sufficient Retention: Ethylamine and its deuterated analogue will be retained beyond the solvent front, with typical retention times between 1.5 and 2.5 minutes, allowing for separation from early-eluting matrix components.

-

Excellent Peak Shape: The advanced end-capping will minimize secondary interactions with silanols, resulting in symmetrical, Gaussian peaks with tailing factors close to 1.0.

-

High Sensitivity and Accuracy: The use of a stable-isotope labeled internal standard co-eluting with the analyte ensures accurate correction for any variations in sample preparation, injection volume, or MS source ionization, leading to a highly linear calibration curve (r² > 0.99) and precise quantification.

The addition of formic acid to the mobile phase serves a dual purpose: it ensures the protonation of ethylamine for efficient ESI+ ionization and helps to suppress the ionization of residual silanol groups, further improving peak shape.

Conclusion

The successful analysis of deuterated ethylamine by reversed-phase LC-MS/MS is highly dependent on the strategic selection of the C18 column. Standard C18 phases are inadequate for this application due to poor retention and peak tailing. By selecting a modern, polar-endcapped, and aqueous-stable (AQ-type) C18 column, it is possible to achieve robust retention, excellent peak symmetry, and highly accurate quantification. This application note provides a comprehensive framework and a validated starting protocol to guide scientists in developing reliable methods for this and other challenging small polar analytes.

References

-

The Role of End-Capping in Reversed-Phase. LabRulez LCMS. Available at: [Link]

-

The Role of End-Capping in RP. Labmate Online. Available at: [Link]

-

Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

-

THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. Available at: [Link]

-

Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases. PubMed. Available at: [Link]

-

How to make a polar endcapped C18 column act more polar (HPLC)? ResearchGate. Available at: [Link]

-

Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. Available at: [Link]

-

Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex. Available at: [Link]

-

3 Ideal Columns for Analyzing Polar Compounds. YMC America. Available at: [Link]

-

Why You Must Avoid Highly Aqueous Mobile Phases When Using C8/C18 Columns? Chromedia. Available at: [Link]

-

What Is Endcapping in HPLC Columns. Chrom Tech, Inc. Available at: [Link]

-

Combining ion pairing agents for enhanced analysis of oligonucleotide therapeutics by reversed phase-ion pairing ultra performance liquid chromatography (UPLC). PubMed. Available at: [Link]

-

Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PubMed. Available at: [Link]

-

A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. LCGC International. Available at: [Link]

-

HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available at: [Link]

-

Hydrophilic Interaction Chromatography (HILIC) for Simultaneous and Fast Analysis of Melamine, Cyanuric Acid, and other Metabolites in Milk and Protein. Agilent. Available at: [Link]

-

Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing. Available at: [Link]

-

A Comprehensive Guide to Selecting HPLC Columns. Labtech. Available at: [Link]

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available at: [Link]

-

Hydrophilic Interaction Liquid Chromatography – HILIC. Element Lab Solutions. Available at: [Link]

-

Highly sensitive method for determination of Ethanolamine in water as per ASTM D-7599 by LCMS-8045. Shimadzu. Available at: [Link]

-

Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub. Available at: [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Available at: [Link]

-

Advances, Applications, and Challenges in RP HPLC Method Development. ijarsct. Available at: [Link]

-

Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Excellence in Analytical Chemistry. Available at: [Link]

-

Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography and Agilent 1260 Infinity II Prime LC. Agilent. Available at: [Link]

-

Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. IJSDR. Available at: [Link]

-

General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. PubMed. Available at: [Link]

-

LC/MS Analysis of Ethanolamine, Diethanolamine, Triethanolamine and Morpholine on Amaze SC Mixed-Mode Column. HELIX Chromatography. Available at: [Link]

Sources

- 1. pharmanow.live [pharmanow.live]

- 2. labtech.tn [labtech.tn]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]

- 5. pharmagrowthhub.com [pharmagrowthhub.com]

- 6. hplc.eu [hplc.eu]

- 7. pharmagrowthhub.com [pharmagrowthhub.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. resolvemass.ca [resolvemass.ca]

- 10. lcms.cz [lcms.cz]

- 11. chromtech.com [chromtech.com]

- 12. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. lcms.labrulez.com [lcms.labrulez.com]

- 15. phenomenex.com [phenomenex.com]

- 16. km3.com.tw [km3.com.tw]

- 17. longdom.org [longdom.org]

- 18. elementlabsolutions.com [elementlabsolutions.com]

Navigating the Isotopic Landscape: Advanced Ionization Protocols for Deuterated Amines in Mass Spectrometry

[Application Note & Protocol Guide]

Intended Audience: Researchers, scientists, and drug development professionals engaged in quantitative and qualitative analysis of deuterated amines using mass spectrometry.

Abstract: The substitution of hydrogen with deuterium in amine-containing molecules is a cornerstone of modern analytical and pharmaceutical sciences, particularly in its use as internal standards for pharmacokinetic studies and in mechanistic drug metabolism and environmental fate studies. While seemingly a subtle modification, this isotopic substitution can influence the ionization process in mass spectrometry, necessitating a dedicated and systematic approach to method development. This guide provides a comprehensive framework for optimizing ionization parameters for deuterated amines, moving beyond generic starting points to a mechanistically informed protocol. We will delve into the nuances of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), offering detailed, step-by-step protocols, troubleshooting insights, and the theoretical underpinnings to empower the analyst.

The Deuterium Effect in Amine Ionization: Beyond a Simple Mass Shift

Deuterium, with its additional neutron, is approximately twice as heavy as protium (¹H). While chemically similar, the difference in mass and vibrational energy of C-D versus C-H bonds can lead to notable Isotope Effects. In the context of mass spectrometry, this can manifest in several ways:

-

Chromatographic Shifts: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. This is attributed to the slightly lower hydrophobicity of the deuterated species.

-

Increased Basicity: Secondary β-deuterium isotope effects have been shown to increase the basicity of amines.[1][2][3][4] This is a critical consideration, as the efficiency of positive mode ionization for amines is directly related to their ability to accept a proton. This enhanced basicity could potentially lead to more efficient ionization but may also alter the optimal source conditions required for maximum signal stability.

-

Fragmentation Patterns: The stronger C-D bond can alter fragmentation pathways in tandem MS (MS/MS) experiments, sometimes leading to different product ion ratios compared to the light-isotope analog. This is a critical consideration in developing selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays.

Therefore, a "one-size-fits-all" method developed for a non-deuterated amine may not be optimal for its deuterated analog, potentially leading to compromised sensitivity, accuracy, and reproducibility.

Strategic Ionization: ESI vs. APCI for Deuterated Amines

The choice of ionization source is paramount and depends on the polarity and thermal stability of the analyte.

-

Electrospray Ionization (ESI): As the workhorse for polar and thermally labile molecules, ESI is generally the first choice for most deuterated amines. Ionization occurs in the liquid phase, where pre-formed ions in solution are transferred to the gas phase.[5] For amines, this is typically achieved by adding an acid (e.g., formic acid) to the mobile phase to promote protonation ([M+H]⁺). The high voltage applied to the ESI needle then creates a fine spray of charged droplets from which gas-phase ions are liberated.[6][7]

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, more volatile, and thermally stable amines.[8][9] Unlike ESI, the sample is first vaporized in a heated nebulizer. A high-voltage corona discharge then ionizes the solvent vapor, which in turn transfers a proton to the analyte molecule in the gas phase.[10][11][12][13]

This guide will provide distinct optimization protocols for both ESI and APCI.

Experimental Workflow for Ionization Parameter Optimization

A systematic approach is crucial for developing a robust and sensitive method. The following workflow provides a logical progression from initial setup to fine-tuning.

Caption: Workflow for Deuterated Amine Ionization Method Development.

Protocol 1: ESI Parameter Optimization for Deuterated Amines

Objective: To systematically optimize ESI source parameters to maximize the signal intensity and stability of the protonated (or deuterated) molecular ion ([M+H]⁺ or [M+D]⁺).

Materials:

-

Deuterated amine standard (1 mg/mL stock solution)

-

LC-MS grade solvents (e.g., methanol, acetonitrile, water)

-

Volatile acid (e.g., formic acid, acetic acid)

-

Syringe pump

-

Mass spectrometer with ESI source

Methodology:

-

Sample Preparation: Prepare a 1 µg/mL working solution of the deuterated amine in a solvent mixture that mimics the intended initial chromatographic conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acidic modifier is crucial for promoting the protonation of the amine in solution, which is the first step in the ESI process.[5]

-

Initial Infusion: Infuse the working solution directly into the ESI source using a syringe pump at a flow rate of 5-10 µL/min.

-

Instrument Setup (Starting Parameters): Begin with the instrument manufacturer's recommended default parameters for a small molecule of similar mass. A representative set of starting points is provided in the table below.

-

Systematic Parameter Optimization: Optimize parameters one at a time, monitoring the signal intensity of the target ion. Allow the signal to stabilize for 1-2 minutes after each change.

-

Capillary Voltage (Vcap): This potential difference between the ESI needle and the MS inlet is what drives the electrospray process, forming a Taylor cone and a jet of charged droplets.[14]

-

Procedure: Vary the Vcap in increments of 0.5 kV (e.g., from 2.5 to 5.0 kV for positive ion mode).

-

Rationale: An optimal Vcap produces a stable spray. Too low a voltage will result in poor nebulization, while too high a voltage can cause corona discharge, leading to signal instability and the appearance of unwanted solvent cluster ions.[15]

-

-

Nebulizing Gas (Gas 1): This gas flows concentrically around the capillary, aiding in the formation of a fine aerosol.

-

Procedure: Adjust the gas flow in increments of 5 arbitrary units (a.u.).

-

Rationale: The nebulizing gas helps create smaller initial droplets, which increases the surface area-to-volume ratio and promotes more efficient solvent evaporation.[6][16] This is crucial for releasing the analyte ion into the gas phase.

-

-

Drying Gas (Gas 2) and Temperature: This heated gas flows counter-current to the spray, providing the thermal energy required for desolvation.

-

Procedure: First, optimize the gas flow rate (e.g., in L/min), then optimize the temperature (°C) in 25 °C increments.

-

Rationale: Efficient desolvation is key to liberating the pre-charged amine ions from the solvent droplets.[17][18][19] The optimal settings depend on the solvent composition and flow rate. Insufficient drying leads to poor sensitivity, while excessive temperature can cause thermal degradation of labile compounds.[20]

-

-

Cone Voltage (or Fragmentor/Declustering Potential): This voltage is applied to the first sampling orifice and serves to transfer ions from the atmospheric pressure region to the vacuum region of the mass spectrometer.

-

Procedure: Vary the voltage in 5-10 V increments (e.g., from 10 V to 80 V).

-

Rationale: At low voltages, this potential gently desolvates ions and breaks up solvent-analyte clusters. At higher voltages, it can induce in-source fragmentation by accelerating ions and causing them to collide with gas molecules.[21] For quantitative analysis, the goal is typically to find a voltage that maximizes the precursor ion signal while minimizing fragmentation.

-

-

Table 1: Typical ESI Starting Parameters and Optimization Ranges for Deuterated Amines

| Parameter | Typical Starting Value | Typical Optimization Range | Rationale for Optimization |

| Ionization Mode | Positive | - | Amines readily accept a proton. |

| Capillary Voltage | 3.5 kV | 2.5 - 5.0 kV | Optimizes spray stability and ion generation.[14] |

| Nebulizing Gas Flow | 30 a.u. | 20 - 60 a.u. | Affects aerosol formation and droplet size.[6][16] |

| Drying Gas Flow | 10 L/min | 5 - 15 L/min | Controls the rate of solvent evaporation.[18][19] |

| Drying Gas Temperature | 300 °C | 250 - 400 °C | Enhances desolvation efficiency.[17][20] |

| Cone/Fragmentor Voltage | 20 V | 10 - 80 V | Maximizes precursor ion transmission and controls in-source fragmentation.[21] |

Protocol 2: APCI Parameter Optimization for Deuterated Amines

Objective: To optimize APCI source parameters for less polar or thermally stable deuterated amines.

Methodology:

The general workflow is similar to ESI, involving direct infusion and systematic parameter adjustment. However, the key parameters and their underlying mechanisms differ significantly.

-

Sample Preparation & Infusion: As with ESI, infuse a 1 µg/mL solution. For APCI, a higher flow rate (e.g., 100-500 µL/min) is often beneficial as it provides more material to the vaporizer.[10]

-

Systematic Parameter Optimization:

-

Vaporizer Temperature: This is arguably the most critical parameter in APCI.

-

Procedure: Optimize in 25-50 °C increments.

-

Rationale: The temperature must be high enough to completely vaporize the analyte and solvent before they reach the corona discharge needle.[9][10] Incomplete vaporization is a common cause of poor sensitivity and reproducibility in APCI. The thermal stability of the deuterated amine will dictate the upper limit of this parameter.

-

-

Corona Discharge Current: This controls the density of reactant ions generated from the solvent vapor.

-

Procedure: Vary the current in 1 µA increments (e.g., from 2 to 10 µA).

-

Rationale: A stable corona discharge creates a plasma of primary ions from the solvent. These primary ions then transfer a proton to the gas-phase analyte molecules.[11][12] An optimal current generates a sufficient population of reactant ions for efficient chemical ionization. An excessively high current can lead to instability and increased background noise.[22]

-

-

Nebulizing and Drying Gases: While the mechanism differs from ESI, these gases still play a role in transporting the vaporized sample through the source and maintaining a stable environment. Their optimization follows a similar incremental approach.

-

Table 2: Typical APCI Starting Parameters and Optimization Ranges for Deuterated Amines

| Parameter | Typical Starting Value | Typical Optimization Range | Rationale for Optimization |

| Ionization Mode | Positive | - | Proton transfer from solvent ions is the primary mechanism.[11][12] |

| Vaporizer Temperature | 350 °C | 300 - 500 °C | Ensures complete vaporization of the sample stream.[10][23] |

| Corona Current | 4 µA | 2 - 10 µA | Controls the density of primary reactant ions.[10][22] |

| Nebulizing Gas Flow | 40 a.u. | 30 - 70 a.u. | Aids in efficient nebulization and transport. |

| Drying Gas Flow | 8 L/min | 5 - 12 L/min | Helps to maintain source cleanliness and stability. |

| Cone/Fragmentor Voltage | 30 V | 10 - 80 V | Controls in-source CID and can be tuned for the precursor. |

Self-Validating Systems: Ensuring Trustworthiness in Your Protocol

A robust protocol is a self-validating one. Incorporate the following checks into your workflow:

-

Signal Stability: Once optimized, monitor the signal of the infused deuterated amine for at least 15 minutes. The relative standard deviation (RSD) of the signal intensity should be less than 5%.

-

Isotopic Purity Check: Acquire a full scan spectrum and confirm the isotopic distribution of the molecular ion cluster. This verifies the identity of the analyte and can provide information about the extent of deuteration.

-

Light vs. Heavy Comparison: If available, infuse the non-deuterated analog under the same optimized conditions. While the absolute signal intensities may differ due to the isotope effect on basicity, the stability and peak shape should be comparable. This also provides an opportunity to assess any shifts in fragmentation patterns.

Concluding Remarks: A Foundation for High-Quality Data

The optimization of ionization parameters is not a perfunctory step but a foundational requirement for the development of sensitive, accurate, and robust mass spectrometry assays for deuterated amines. By understanding the principles behind each parameter—from the liquid-phase protonation in ESI to the gas-phase reactions in APCI—and adopting a systematic, evidence-based approach to optimization, researchers can unlock the full potential of their instrumentation. The subtle but significant increase in basicity conferred by deuteration underscores the need for dedicated method development. The protocols and insights provided in this guide serve as a comprehensive starting point for navigating the specific challenges and opportunities presented by the analysis of these isotopically labeled compounds.

References

-

Title: Electrospray ionization (ESI) Source: UMass Amherst URL: [Link]

-

Title: The Role of Nebulizer Gas Flow in Electrosonic Spray Ionization (ESSI) Source: ACS Publications URL: [Link]

-

Title: The effects of varying vaporizer temperatures on the detection of different oxidation products of α-pinene aerosols using APCI-Orbitrap-MS. Source: ResearchGate URL: [Link]

-

Title: The role of nebulizer gas flow in electrosonic spray ionization (ESSI) Source: PubMed URL: [Link]

-

Title: Electrospray ionization Source: Wikipedia URL: [Link]

-

Title: Optimizing the Agilent Multimode Source Source: Agilent Technologies URL: [Link]

-

Title: Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations Source: PMC - National Center for Biotechnology Information URL: [Link]

-

Title: Hydrogen Is the Superior Nebulization Gas for Desorption and Electrospray Ionization Source: ACS Publications URL: [Link]

-

Title: Stereochemistry of beta-deuterium isotope effects on amine basicity Source: PubMed URL: [Link]

-

Title: Optimization of Jet Stream ESI Parameters When Coupling Agilent 1260 Infinity Analytical SFC System with Agilent 6230 TOF LC/MS Source: Agilent Technologies URL: [Link]

-

Title: Deamination of protonated amines to yield protonated imines Source: Journal of the American Society for Mass Spectrometry URL: [Link]

-

Title: Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine Source: LCGC International URL: [Link]

-

Title: Effects of APCI corona needle discharge current (µA) on major ion intensity of analytes. Source: ResearchGate URL: [Link]

-

Title: Atmospheric-pressure chemical ionization Source: Wikipedia URL: [Link]

-

Title: Effects of drying gas flow rate and drying gas temperature on peak... Source: ResearchGate URL: [Link]

-

Title: Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications Source: MetwareBio URL: [Link]

-

Title: Stereochemistry of ??-Deuterium Isotope Effects on Amine Basicity Source: ResearchGate URL: [Link]

-

Title: Stereochemistry of β-Deuterium Isotope Effects on Amine Basicity Source: ACS Publications URL: [Link]

-

Title: Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical Source: PubMed URL: [Link]

-

Title: Surface Activity of Amines Provides Evidence for Combined ESI Mechanism of Charge Reduction for Protein Complexes Source: PMC - National Center for Biotechnology Information URL: [Link]

-

Title: Effect of drying gas temperature in ESI on the sensitivity (as peak area) of three different analytes... Source: ResearchGate URL: [Link]

-

Title: Atmospheric Pressure Chemical Ionization Source: University of Bristol URL: [Link]

-

Title: Nanoelectrode Atmospheric Pressure Chemical Ionization Mass Spectrometry Source: ACS Publications URL: [Link]

-

Title: Development of cVSSI-APCI for the improvement of ion suppression and matrix effects in complex mixtures Source: PMC - National Center for Biotechnology Information URL: [Link]

-

Title: How exactly does a sample become protonated in ESI-MS? What is the source of the protons? Source: ResearchGate URL: [Link]

-

Title: Atmospheric Pressure Ionization Sources: Their Use and Applicability Source: Waters Corporation URL: [Link]

-

Title: Design and Optimization of a Corona Discharge Ion Source for Supercritical Fluid Chromatography Time-of-Flight Mass Spectrometry Source: ACS Publications URL: [Link]

-

Title: What exactly is causing analyte protonation in electrospray ionization MS? Source: ResearchGate URL: [Link]

-

Title: 10 Tips for Electrospray Ionisation LC-MS Source: Element Lab Solutions URL: [Link]

-

Title: Straight to the Source: ESI vs APCI…. Source: Microsaic Systems URL: [Link]

-

Title: Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte Source: PMC - National Center for Biotechnology Information URL: [Link]

-

Title: How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? Source: ResearchGate URL: [Link]

-

Title: Aerosol mass spectrometry: particle–vaporizer interactions and their consequences for the measurements Source: Atmospheric Measurement Techniques URL: [Link]

-

Title: β-Deuterium Isotope Effects on Amine Basicity, “Inductive” and Stereochemical Source: ACS Publications URL: [Link]

-

Title: When should I choose APCI or ESI for my flash column chromatography? Source: Biotage URL: [Link]

-

Title: Development, optimization, and use of an APCI source with temperature-controlled vaporization of solid and liquid samples Source: PubMed URL: [Link]

-

Title: Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry Source: LabX URL: [Link]

-

Title: Development, optimization, and use of an APCI source with temperature-controlled vaporization of solid and liquid samples Source: ResearchGate URL: [Link]

-

Title: Strategies for avoiding saturation effects in ESI-MS Source: University of Victoria URL: [Link]

-

Title: APCI ionizatIon process - Episode 15 | Introduction to LC-MS/MS Source: YouTube URL: [Link]

-

Title: The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS Source: LCGC International URL: [Link]

-

Title: Adjusting electrospray voltage for optimum results Source: Separation Science URL: [Link]

-

Title: Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography Source: BioPharm International URL: [Link]

-

Title: Optimization of two key ion source parameters (capillary voltage and cone voltage) of the ion IM-QTOF mass spectrometer... Source: ResearchGate URL: [Link]

-

Title: Cone voltage on mass spectrometers Source: Chemistry Stack Exchange URL: [Link]

Sources

- 1. Stereochemistry of beta-deuterium isotope effects on amine basicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. TMPL - Education [uab.edu]

- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 8. biotage.com [biotage.com]

- 9. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]

- 10. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]

- 11. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]

- 12. Atmospheric Pressure Chemical Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. Adjusting electrospray voltage for optimum results | Separation Science [sepscience.com]

- 15. elementlabsolutions.com [elementlabsolutions.com]

- 16. The role of nebulizer gas flow in electrosonic spray ionization (ESSI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Application Note: Trace Quantification of Amiodarone Related Compound H (Genotoxic Process Impurity) via HILIC-MS/MS

Abstract

This application note details a high-sensitivity protocol for the quantitative analysis of Amiodarone Related Compound H (USP/EP designation: 2-Chloro-N,N-diethylethylamine hydrochloride). Unlike the aromatic degradation products of Amiodarone (e.g., Desethylamiodarone), Compound H is a small, aliphatic process impurity lacking a significant UV chromophore. Furthermore, as an alkylating agent used in the synthesis of the drug substance, it is classified as a Potential Genotoxic Impurity (PGI) , requiring control at trace levels (ppm) in compliance with ICH M7 guidelines. This guide presents a validated HILIC-MS/MS methodology to achieve the necessary specificity and Limit of Quantitation (LOQ).

Analyte Profile & Criticality

Confusion in Nomenclature: Researchers must distinguish between metabolites (often labeled D or E) and process impurities. Current USP and EP monographs explicitly define Related Compound H as the side-chain alkylating reagent.

| Feature | Description |

| Official Name | 2-Chloro-N,N-diethylethylamine hydrochloride (CDEA) |

| CAS Number | 869-24-9 |

| Molecular Structure | Cl-CH₂-CH₂-N(C₂H₅)₂[1] · HCl |

| Role | Intermediate/Reagent used to attach the diethylaminoethyl tail to the benzofuran core. |

| Toxicology | Nitrogen mustard precursor; Alkylating agent; Mutagenic (PGI). |

| Detection Challenge | No UV Chromophore. Standard RP-HPLC at 240 nm (used for Amiodarone assay) cannot detect this impurity at ppm levels. |

Synthesis & Impurity Origin

The following diagram illustrates the origin of Compound H during the final alkylation step of Amiodarone synthesis.

Figure 1: Origin of Impurity H. Unreacted alkylating reagent persists as a residual impurity.

Methodological Strategy: Why HILIC-MS/MS?

Traditional Reverse Phase (C18) chromatography is unsuitable for Compound H for two reasons:

-

Retention: Compound H is a small, highly polar amine. On a C18 column, it elutes in the void volume (

), co-eluting with salts and matrix suppression zones. -

Detection: Without a benzene ring, UV detection is impossible at trace levels.

The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC)

-

Retention Mechanism: HILIC uses a polar stationary phase (Silica or Zwitterionic) and a high-organic mobile phase. Water acts as the strong solvent. This retains polar amines effectively.

-

Sensitivity: The high organic content (Acetonitrile) enhances desolvation efficiency in the Mass Spectrometer (ESI Source), improving sensitivity.

Detailed Protocol

Instrumentation & Conditions

-

LC System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

-

Detector: Triple Quadrupole MS (e.g., Sciex 6500+ / Agilent 6495).

-

Column: Waters BEH Amide or Agilent ZORBAX HILIC Plus (100 x 2.1 mm, 1.7 µm).

-

Column Temp: 40°C.

Mobile Phase

-

Solvent A (Aqueous): 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).

-

Note: The buffer is critical to protonate the amine and control peak shape.

-

-

Solvent B (Organic): Acetonitrile + 0.1% Formic Acid.

Gradient Profile:

| Time (min) | % A (Water/Buffer) | % B (ACN) | Flow (mL/min) | Comment |

|---|---|---|---|---|

| 0.00 | 5 | 95 | 0.4 | High organic loading |

| 1.00 | 5 | 95 | 0.4 | Isocratic hold |

| 5.00 | 30 | 70 | 0.4 | Elution of polar amine |

| 6.00 | 50 | 50 | 0.4 | Wash (remove API) |

| 6.10 | 5 | 95 | 0.4 | Re-equilibration |

| 9.00 | 5 | 95 | 0.4 | End |

Mass Spectrometry Parameters (ESI+)

-

Ionization: Electrospray Positive (ESI+).[2]

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Divert Valve: Divert flow to waste after 6.0 mins to prevent the massive Amiodarone API peak from fouling the source.

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Role |

|---|---|---|---|---|

| Compound H | 136.1 [M+H]⁺ | 100.1 | 20 | Quantifier (Loss of HCl) |

| Compound H | 136.1 [M+H]⁺ | 72.1 | 35 | Qualifier (Diethylamine fragment) |

| IS (e.g., TEA-d10) | 112.2 | 78.1 | 20 | Internal Standard |

Sample Preparation Workflow

Due to the high concentration of API (Amiodarone), a "dilute-and-shoot" approach is risky for the MS source. A Liquid-Liquid Extraction (LLE) or precipitation is recommended to remove the bulk lipophilic API while keeping the polar impurity.

Protocol:

-

Stock Preparation: Dissolve 10 mg of Compound H Reference Standard in 100 mL Methanol (100 ppm stock).

-

Sample Preparation: Weigh 50 mg of Amiodarone HCl API.

-

Dissolution: Dissolve in 1.0 mL of 95:5 ACN:Water (matches initial mobile phase).

-

Precipitation/Cleanup:

-

Add 10 µL of Internal Standard.

-

Vortex for 1 min.

-

Centrifuge at 10,000 RPM for 5 mins.

-

Note: Amiodarone is soluble in ACN, but the high salt buffer in the HILIC method helps separate the small polar amine from the lipophilic bulk during chromatography.

-

-

Injection: Inject 2 µL of the supernatant.

Analytical Workflow Diagram

Figure 2: Analytical workflow ensuring separation of the polar impurity from the lipophilic API matrix.

Validation & System Suitability

To ensure scientific integrity (E-E-A-T), the method must meet the following criteria (based on ICH Q2):

| Parameter | Acceptance Criteria | Rationale |

| Specificity | No interference at m/z 136.1 in Blank or API Placebo. | Critical for trace analysis; ensures signal is not noise. |

| Linearity | Must cover the ICH M7 limit (usually ~10-20 ppm depending on dose). | |

| LOQ (S/N) | Signal-to-Noise ratio > 10:1 at 1.0 ppm. | Ensures reliable quantitation at the threshold. |

| Recovery | 80% - 120% (Spiked into API). | Verifies no matrix suppression from the co-existing API. |

| Precision | RSD < 5.0% for 6 replicates at limit level. | Standard for trace impurity methods.[3] |

Troubleshooting Tip: If the peak for Compound H is splitting, increase the buffer concentration in Mobile Phase A (up to 20 mM Ammonium Formate). The amine functionality interacts strongly with silanols; higher ionic strength suppresses these secondary interactions.

References

-

European Directorate for the Quality of Medicines (EDQM). Amiodarone Hydrochloride: Impurity H (2-chloro-N,N-diethylethanamine hydrochloride). Available at: [Link]

-

ICH Guidelines. M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Available at: [Link]

- Douša, M., et al. "HILIC–MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine." Journal of Chromatographic Science, 2016. (Adapted methodology for chloro-amine analysis).

-

PubChem. Compound Summary for CID 13665: 2-Chloro-N,N-diethylethylamine. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Deuterated Nitrogen Mustard Precursors

Subject: Stability, Storage, and Handling of Deuterated Alkylating Agents

Ticket ID: REF-D2-NM-STAB Status: Open / Guide Generated Assigned Scientist: Senior Application Specialist, Isotope Chemistry Division

Introduction: The Stability Paradox

You are working with deuterated nitrogen mustards (e.g.,

The high cost of deuterated isotopologues makes degradation unacceptable. Unlike standard reagents, where a 5% loss is a nuisance, a 5% loss in a custom deuterated precursor is a significant financial and project timeline setback. This guide addresses the specific physicochemical vulnerabilities of these compounds.

Module 1: The Mechanism of Degradation

To prevent degradation, you must understand the enemy: the Aziridinium Ion .

Nitrogen mustards are "neighboring group participants." The nitrogen lone pair is an internal nucleophile that displaces the chloride leaving group. This creates a strained, highly electrophilic aziridinium ring.

-

In the body: This is the desired activation step to alkylate DNA.

-

In the flask: This is the pathway to hydrolysis (deactivation) and dimerization.

Visualization: The Degradation Cascade

The following diagram illustrates the critical pathway. Note that Acidic conditions (H+) block the nitrogen lone pair, preventing the initial cyclization.

Figure 1: The pH-dependent degradation pathway. Deprotonation triggers the formation of the unstable aziridinium ion, leading to irreversible hydrolysis or dimerization.

Module 2: Storage & Handling Protocols

The Golden Rules of Stability

| Parameter | Recommendation | Scientific Rationale |

| Physical Form | Hydrochloride Salt (HCl) | Protonation of the amine ( |

| Temperature | -20°C or -80°C | Even in solid salt form, slow lattice movements can trigger degradation over months. Deep freeze minimizes kinetic energy. |

| Atmosphere | Argon/Nitrogen (Desiccated) | Nitrogen mustards are hygroscopic. Absorbed water allows local mobility and hydrolysis, even in the solid state. |

| Solvents | Anhydrous & Aprotic | Use anhydrous DCM, DMF, or DMSO. Avoid protic solvents (MeOH, Water) for storage, as they facilitate H/D exchange and solvolysis. |

Critical Warning: Deuterium Exchange

If your compound is deuterated at the

-

Risk: Protic solvents (Water, Methanol, Ethanol) contain exchangeable protons.

-

Consequence: Loss of isotopic purity.[1]

. -

Protocol: Always use deuterated solvents (

,

Module 3: Troubleshooting Guide (FAQ)

Q1: I dissolved my deuterated mustard precursor in

-

Diagnosis: Yes. You are observing Hydrolysis .

-

Mechanism: In

, the pH is often neutral (~pD 7). This allows a small equilibrium concentration of the free amine, which cyclizes to the aziridinium ion and immediately reacts with -

Solution:

-

Run NMR in DMSO-

or -

If

is required, acidify it with

-

Q2: My clear solution has developed a white precipitate after sitting at room temperature.

-

Diagnosis: Dimerization .

-

Mechanism: High concentrations of nitrogen mustard lead to intermolecular reactions. One molecule acts as the nucleophile attacking the aziridinium ring of another, forming insoluble piperazinium quaternary salts.

-

Solution:

-

Filter the solution; the precipitate is likely an inactive dimer.

-

For future experiments, work at lower concentrations (< 0.1 M) and keep the temperature < 4°C until the reagent is needed.

-

Q3: Does the "Kinetic Isotope Effect" (KIE) protect my precursor on the shelf?

-

Answer: Marginally, but do not rely on it.

-

Explanation: Primary KIEs stabilize C-D bonds against breaking. The degradation of nitrogen mustards involves breaking a C-Cl bond (rate-limiting step) and forming a C-N bond. Deuteration on the

-carbon (next to Cl) exerts a secondary KIE, which may slightly slow the cyclization. However, this effect is small (

Module 4: Validated Workflows

Protocol A: Reconstitution for Synthesis

Use this workflow when preparing the precursor for a coupling reaction.

-

Equilibration: Allow the vial to warm to room temperature inside a desiccator. Opening a cold vial condenses atmospheric moisture instantly.

-

Solvent Choice: Select Anhydrous DMF or DCM .

-

Base Addition (The Critical Step):

-

The precursor is an HCl salt.[2] It requires a base (e.g., TEA, DIPEA) to react.

-

Do NOT premix the base and the mustard.

-

Protocol: Dissolve the mustard salt in the solvent. Add this solution to your reaction vessel. Add the base last , dropwise, and ideally at 0°C. This minimizes the "residence time" of the unstable free base before it reacts with your target.

-

Protocol B: QC Check (Purity Validation)

Perform this check if the precursor has been stored for >6 months.

-

Solvent: DMSO-

(Dry).[3] -

Target Peaks:

-

Look for the characteristic

and -

Red Flag: A shift in the

-carbon signal (adjacent to N) often indicates cyclization or dimerization. -

Red Flag: Sharp singlets near 3.5-4.0 ppm usually indicate free alcohol (hydrolysis product).

-

-

Chloride Titration (Optional): Silver nitrate titration can quantify free chloride ions. High free chloride (beyond stoichiometric HCl) indicates hydrolysis has occurred (releasing

).

References

-

National Toxicology Program. (1992).[2] Nitrogen Mustard Hydrochloride: Chemical Properties and Storage.[2][4][5][6] National Institutes of Health.[2] [Link]

-

Gansäuer, A. (2021).[7][8] Stabilizing pharmaceuticals with deuterium: The Kinetic Isotope Effect.[8] Advanced Science News. [Link]

-

Imani Nejad, M., et al. (2016).[9] A New Cross-Link for an Old Cross-Linking Drug: The Nitrogen Mustard Anticancer Agent Mechlorethamine.[9] Biochemistry, 55(50), 7033-7041.[9] [Link]

- Povirk, L. F., & Shuker, D. E. (1994). DNA damage and mutagenesis induced by nitrogen mustards. Mutation Research/Reviews in Genetic Toxicology, 318(3), 205-226. (Contextual grounding on Aziridinium mechanism).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nitrogen mustard hydrochloride | C5H12Cl3N | CID 5935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. echemi.com [echemi.com]

- 6. NITROGEN MUSTARD HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. mdpi.com [mdpi.com]